molecular formula C10H12O4 B154750 2-Hydroxyethyl phenoxyacetate CAS No. 1984-60-7

2-Hydroxyethyl phenoxyacetate

Cat. No.: B154750
CAS No.: 1984-60-7
M. Wt: 196.2 g/mol
InChI Key: ZHOYGDJJZRTPRS-UHFFFAOYSA-N
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Description

2-Hydroxyethyl phenoxyacetate is an organic compound with the molecular formula C10H12O4. It is a colorless or slightly yellow liquid with a sweet, pleasant odor. This compound is known for its solubility in ethanol, ether, and ester solvents, making it a versatile chemical in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl phenoxyacetate is typically synthesized through an esterification reaction. One common method involves the reaction of phenol with 2-hydroxyethanol in the presence of an acid catalyst. The reaction proceeds as follows:

Phenol+2-HydroxyethanolAcid Catalyst2-Hydroxyethyl phenoxyacetate+Water\text{Phenol} + \text{2-Hydroxyethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Phenol+2-HydroxyethanolAcid Catalyst​2-Hydroxyethyl phenoxyacetate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The acid catalyst commonly used is sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl phenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl phenoxyacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl phenoxyacetate involves its interaction with specific molecular targets. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. The pathways involved include ester hydrolysis and subsequent oxidation or reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • Phenoxyacetic acid
  • 2-Hydroxyethyl methacrylate
  • Phenoxyethanol

Uniqueness

2-Hydroxyethyl phenoxyacetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its solubility in various solvents and pleasant odor make it particularly valuable in the fragrance and flavor industry .

Properties

IUPAC Name

2-hydroxyethyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-6-7-13-10(12)8-14-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOYGDJJZRTPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062096
Record name 2-Hydroxyethyl phenoxyacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-60-7
Record name 2-Hydroxyethyl 2-phenoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-phenoxy-, 2-hydroxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-phenoxy-, 2-hydroxyethyl ester
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Record name 2-Hydroxyethyl phenoxyacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl phenoxyacetate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A 2-liter, 3-neck, round-bottom flask was equipped with a heating jacket, thermocouple and Dean-Stark apparatus for water removal. The flask was charged with 152 g (1.0 mole) phenoxyacetic acid, 62 g (1.0 mole) ethylene glycol, 22 g p-toluenesulfonic acid, 260 ml mixed xylenes and swept with nitrogen and sealed under a nitrogen balloon. The flask contents were heated to a pot temperature of 150° C. for 1/2 hour wherein 23 ml of water were collected and the reaction system cooled. Volatiles were removed at 110° C. in 4 mm of Hg vacuum to give a waxy white solid, IR shows formation of ester and disappearance of acid carbonyl, and mass spectrometry shows the molecular weight of 196.
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Synthesis routes and methods II

Procedure details

Into a 5000 ml. 3-necked flask, equipped with thermometer, stirrer, condenser and Dean-Stark trap were weighed 924 gms. of phenoxyacetic acid. There were added 2 gms. toluene sulfonic acid as catalyst and 100 mls. of benzene. Heating was started with stirring and there were added 2270 gms. of ethylene glycol. At reflux temperature water was collected and taken off. After 11 and 1/2 hours of refluxing the reaction mixture was transferred to a 6 liter separatory funnel where excess ethylene glycol was separated and recovered. The benzene layer was extracted with hot water and sodium bicarbonate and the benzene layer was filtered warm through a molecular sieve to remove residual water. The benzene extract was allowed to stand overnight and the crystals which formed were removed by filtration and dried in a vacuum oven. A total of 370.2 gms. product was recovered, m.p. 61°-63° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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